N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide
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Overview
Description
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide is a complex organic compound that features a unique combination of imidazo[2,1-b]thiazole and thiophene sulfonamide moieties
Mechanism of Action
Target of Action
It is known that similar compounds, derivatives of the fused imidazo[2,1-b][1,3]thiazole ring system, have a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .
Mode of Action
It is known that the spatial structure of 5,6-dihydroimidazo[2,1-b][1,3]thiazoles provides additional opportunities to use them as catalysts in asymmetric synthesis .
Biochemical Pathways
It is known that similar compounds, partially hydrogenated imidazo[2,1-b][1,3]thiazole derivatives, exhibit high levels of anticancer, antiinflammatory, antimicrobial, and antibacterial activity .
Result of Action
The compound has shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia . This suggests that the compound may have potential as an anticancer agent.
Action Environment
It is known that the outcome of the reaction used to synthesize this compound depends on the structure of the starting bromo ketone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide typically involves a multi-step process:
Formation of the Imidazo[2,1-b]thiazole Core: This step involves the reaction of 2-aminothiazole with α-halocarbonyl compounds under controlled conditions to form the imidazo[2,1-b]thiazole ring system.
Coupling with Phenyl Derivatives: The imidazo[2,1-b]thiazole intermediate is then coupled with a phenyl derivative through a nucleophilic substitution reaction.
Introduction of the Thiophene Sulfonamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the sulfonamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified sulfonamide derivatives.
Substitution: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: Potential anticancer, antiviral, and antimicrobial agent due to its unique structural features.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Catalysis: Acts as a catalyst or catalyst precursor in various organic transformations.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
- N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
Uniqueness
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide is unique due to the presence of the thiophene sulfonamide group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S3/c19-23(20,14-5-2-7-21-14)17-12-4-1-3-11(9-12)13-10-18-6-8-22-15(18)16-13/h1-5,7,9-10,17H,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOMAWXRILNXGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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